Technical Procurement & Application Guide: (2S)-2-(4-Fluoro-2-methylphenyl)piperazine Dihydrochloride
Technical Procurement & Application Guide: (2S)-2-(4-Fluoro-2-methylphenyl)piperazine Dihydrochloride
CAS No: 334477-59-7 Synonyms: (S)-2-(4-Fluoro-2-methylphenyl)piperazine 2HCl; Vestipitant Intermediate Target Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists in Neuroscience Drug Discovery.
Part 1: Executive Technical Summary
(2S)-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride (CAS 334477-59-7) is a high-value chiral heterocyclic building block. It serves as the pharmacophore core for Vestipitant (GW597599) , a potent and selective Neurokinin-1 (NK1) receptor antagonist investigated for the treatment of anxiety, tinnitus, and chemotherapy-induced nausea.
Unlike generic piperazines, the biological activity of this moiety is strictly governed by its (S)-configuration at the C2 position. The presence of the ortho-methyl and para-fluoro substituents on the phenyl ring induces specific conformational locks that enhance binding affinity to the NK1 receptor pocket while metabolically stabilizing the aryl ring against oxidation.
Key Procurement Driver: Suppliers must be vetted not just for chemical purity (>98%) but for enantiomeric excess (ee > 99%) and salt stoichiometry (dihydrochloride), as the free base is prone to oxidation and racemization under improper storage.
Part 2: Chemical Profile & Critical Quality Attributes (CQAs)
To ensure reproducibility in SAR (Structure-Activity Relationship) studies and GMP manufacturing, the compound must meet rigorous physicochemical standards.
2.1 Physicochemical Specifications
| Property | Specification | Technical Rationale |
| CAS Number | 334477-59-7 | Specific to the (S)-enantiomer dihydrochloride salt. |
| Formula | C₁₁H₁₅FN₂[1][2] · 2HCl | Salt form ensures water solubility for biological assays. |
| MW | 267.17 g/mol | -- |
| Chiral Purity | ≥ 99.0% ee | The (R)-enantiomer is often inactive or distorts binding kinetics. |
| Chemical Purity | ≥ 98.0% (HPLC) | Impurities like des-fluoro or regioisomers affect potency. |
| Appearance | White to off-white solid | Yellowing indicates oxidation of the secondary amine. |
| Solubility | Water, DMSO, Methanol | 2HCl salt is highly hygroscopic; requires desiccated storage. |
2.2 Structural Significance
The 2-arylpiperazine scaffold is a "privileged structure" in GPCR medicinal chemistry.
-
C2-Chirality: The (S)-configuration directs the piperazine nitrogen lone pairs to interact with specific residues (e.g., Gln, His) in the NK1 transmembrane domain.
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Fluorine Substitution: Blocks metabolic hydroxylation at the para-position, extending half-life (
). -
Ortho-Methyl Group: Restricts rotation of the phenyl ring, pre-organizing the molecule into the bioactive conformation (reducing entropic penalty upon binding).
Part 3: Synthesis & Manufacturing Workflows
Understanding the synthesis route is vital for impurity profiling. There are two primary industrial routes: the Chiral Resolution Route (classic) and the Asymmetric Hydrogenation Route (modern).
3.1 Synthesis Pathway Analysis
Route A: Grignard Addition & Resolution (Common Supplier Route)
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Coupling: 2-Chloropyrazine reacts with 4-Fluoro-2-methylphenylmagnesium bromide.
-
Reduction: Catalytic hydrogenation (Pd/C) yields the racemic piperazine.
-
Resolution: Classical resolution using chiral acids (e.g., L-tartaric acid) or chiral HPLC to isolate the (S)-isomer.
-
Salt Formation: Treatment with HCl gas in diethyl ether/dioxane.
Route B: Asymmetric Synthesis (Preferred for High Purity) Utilization of chiral auxiliaries (e.g., N-benzyl protection) or asymmetric hydrogenation of pyrazines using chiral Ir-catalysts. This route minimizes the risk of "eutectic" enantiomer mixtures.
3.2 Visualization: Synthesis & Impurity Logic
Figure 1: Industrial synthesis pathway highlighting the critical resolution step where enantiomeric impurities (R-isomer) must be controlled.
Part 4: Supplier Qualification Framework
Procuring CAS 334477-59-7 requires a "Trust but Verify" approach due to the prevalence of racemic mixtures sold as chiral pure compounds.
4.1 The "3-Pillar" Audit Protocol
Pillar 1: Documentation Review Before purchase, request the Route of Synthesis (RoS) .
-
Red Flag: If the supplier cannot disclose if the product is resolved or asymmetrically synthesized.
-
Requirement:Chiral HPLC Trace must be provided in the Certificate of Analysis (CoA). Do not accept optical rotation (
) alone, as it is unreliable for salts with variable hydration.
Pillar 2: Analytical Verification Upon receipt, QC the material using the following method:
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Column: Chiralpak AD-H or OD-H.
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Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).
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Detection: UV @ 254 nm.
-
Acceptance: (R)-isomer < 0.5%.
Pillar 3: Supply Chain Continuity
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Ensure the supplier offers the dihydrochloride salt . Free bases are oils or low-melting solids that degrade (oxidize) during shipping.
-
Ask for BSE/TSE statements if the resolution agent (tartaric acid) is bio-sourced, though synthetic is standard.
4.2 Handling & Storage[3][4]
-
Hygroscopicity: The 2HCl salt absorbs atmospheric moisture, leading to hydrolysis or stoichiometry changes.
-
Protocol: Store at 2-8°C under inert gas (Argon/Nitrogen). Allow the vial to warm to room temperature before opening to prevent condensation.
Part 5: Biological Context & Mechanism
5.1 NK1 Receptor Antagonism
Vestipitant and its analogs function by competitively blocking Substance P , a neuropeptide involved in pain transmission and inflammatory immune responses.
-
Binding Mode: The piperazine ring occupies the core binding pocket. The protonated nitrogen (at physiological pH) forms an ionic bond with Glu193 or Asp residues in the receptor.
-
Selectivity: The 2-methylphenyl group provides steric bulk that prevents binding to the homologous NK2 and NK3 receptors, reducing off-target side effects.
5.2 Pathway Visualization
Figure 2: Mechanism of Action showing the competitive inhibition of the NK1 receptor signaling cascade by the piperazine scaffold.
References
-
Di Fabio, R., et al. (2009).[5] Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist.[5][6][7] Journal of Medicinal Chemistry, 52(10), 3238-3247.[5][7]
-
Alvaro, G., & Di Fabio, R. (2007). Piperazine derivatives as neurokinin 1 antagonists.[5] Current Opinion in Drug Discovery & Development, 10(4).
-
ChemScene. (n.d.). (2S)-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride Product Data. ChemScene.
-
Reilly, S. W., & Mach, R. H. (2016).[8] A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines.[8] Organic Letters, 18(20), 5272-5275.
-
Airgas. (2019). Safety Data Sheet: Helium (Carrier Gas for Analysis). Airgas.[4] (Referenced for inert storage protocols).
Sources
- 1. chemscene.com [chemscene.com]
- 2. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 3. airgas.com [airgas.com]
- 4. airgas.com [airgas.com]
- 5. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine synthesis [organic-chemistry.org]
